Trichloronat
Overview
Description
Trichloronat, known by its IUPAC name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a highly toxic organophosphate insecticide. It is primarily used against vegetable fly larvae and soil pests . The compound is an amber-colored, odorless liquid with a chemical formula of C10H12Cl3O2PS and a molar mass of 333.59 g/mol .
Mechanism of Action
Target of Action
Trichloronat, also known as Trichloronate or TRICHLORONATE, is a highly toxic organophosphate insecticide . It is primarily used against vegetable fly larvae and soil pests
Result of Action
Exposure to this compound can cause fatal encephalopathy . Its aquatic toxicity has been measured at significantly higher levels against Ceriodaphnia dubia and Daphnia magna .
Action Environment
This compound is used in various environments, including agricultural fields and gardens, to control vegetable fly larvae and soil pests . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence its action, efficacy, and stability.
Preparation Methods
The synthesis of Trichloronat involves the reaction of 2,4,5-trichlorophenol with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with stringent controls to manage the highly toxic nature of the compound .
Chemical Reactions Analysis
Trichloronat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,4,5-trichlorophenol and diethyl phosphorothioic acid.
Substitution: The ethoxy groups in this compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trichloronat has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving organophosphate chemistry and toxicology.
Biology: Research on this compound helps understand the effects of organophosphates on biological systems, particularly their neurotoxic effects.
Medicine: Studies involving this compound contribute to the development of antidotes and treatments for organophosphate poisoning.
Industry: It is used in the agricultural sector as an insecticide to control pests.
Comparison with Similar Compounds
Trichloronat is similar to other organophosphate insecticides such as:
Malathion: Another organophosphate insecticide, but with a lower toxicity profile compared to this compound.
Parathion: Highly toxic like this compound, but differs in its chemical structure and specific applications.
This compound’s uniqueness lies in its specific chemical structure, which imparts distinct toxicological and environmental properties, making it particularly effective against certain pests but also highly hazardous to non-target organisms.
Properties
IUPAC Name |
ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3O2PS/c1-3-14-16(17,4-2)15-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAQSUBRGXWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3O2PS | |
Record name | TRICHLORONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5227 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9038420 | |
Record name | Trichloronat | |
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Molecular Weight |
333.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloronate appears as amber liquid. Used as a non-systemic insecticide. Not sold in the U.S or Canada. Not registered as a pesticide in the U.S. (EPA, 1998), Amber liquid; Formulated as emulsifiable concentrate, granules, or seed dressing powder; [HSDB] Liquid; [Aldrich MSDS] | |
Record name | TRICHLORONATE | |
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Record name | Trichloronate | |
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Boiling Point |
226 °F at 0.01 mmHg (EPA, 1998), 108 °C @ 0.01 MM HG | |
Record name | TRICHLORONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5227 | |
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Record name | TRICHLORONATE | |
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Solubility |
IN WATER: 50 MG/L @ 20 °C; GREATER THAN 1.2 KG/KG DICHLOROMETHANE, PROPAN-2-OL, SOL IN ACETONE, ALCOHOL, AROMATIC SOLVENTS, KEROSENE & CHLORINATED HYDROCARBONS, Slightly soluble in mineral oils, Water solubility = 0.59 mg/l at 20 °C. | |
Record name | TRICHLORONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.365 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.365 @ 20 °C/4 °C | |
Record name | TRICHLORONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5227 | |
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Record name | TRICHLORONATE | |
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Vapor Pressure |
0.000015 [mmHg], Vapor pressure = 2X10-5 mm Hg at 20 °C, 1.5X10-5 mm Hg at 20 °C | |
Record name | Trichloronate | |
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Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for TRICHLORONATE (6 total), please visit the HSDB record page. | |
Record name | TRICHLORONATE | |
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Color/Form |
AMBER COLORED LIQUID | |
CAS No. |
327-98-0 | |
Record name | TRICHLORONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5227 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trichloronate | |
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Record name | Trichloronat [BSI:ISO] | |
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Record name | Trichloronat | |
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Record name | Trichloronat | |
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Record name | TRICHLORONAT | |
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Record name | TRICHLORONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trichloronate as an insecticide?
A1: Trichloronate exerts its insecticidal effects by inhibiting cholinesterase enzymes [, ]. This inhibition disrupts nerve impulse transmission, leading to paralysis and ultimately death in target organisms like insects and certain worms.
Q2: Are there different types of cholinesterase enzymes affected by trichloronate?
A2: Research suggests that trichloronate affects two types of cholinesterase enzymes, termed E1 and E2 []. E1 appears to be more sensitive to inhibition by trichloronate compared to E2.
Q3: Does trichloronate affect non-target organisms?
A3: Yes, trichloronate's impact extends to non-target organisms as well. Studies show that it can affect soil fauna like mites, Collembola, and earthworms, influencing their populations in treated areas []. Additionally, trichloronate exhibits toxicity towards aquatic organisms such as Ceriodaphnia dubia and Daphnia magna [].
Q4: What is the molecular formula and weight of trichloronate?
A4: While the provided research papers don't explicitly state the molecular formula and weight of trichloronate, these can be found in chemical databases. The molecular formula is C10H12Cl3O4P, and the molecular weight is 327.55 g/mol.
Q5: Is trichloronate a chiral molecule?
A5: Yes, trichloronate is a chiral molecule, meaning it exists as two enantiomers, (+)-trichloronate and (-)-trichloronate. These enantiomers were successfully separated and characterized using chiral chromatography and mass spectrometry [].
Q6: How does the toxicity of the two enantiomers of trichloronate differ?
A6: Research shows significant differences in the toxicity of (+)-trichloronate and (-)-trichloronate. The (-)-enantiomer was found to be considerably more toxic (8-11 times) to aquatic organisms compared to the (+)-enantiomer []. This highlights the importance of considering stereospecificity when assessing the environmental safety of chiral pesticides like trichloronate.
Q7: Has trichloronate been linked to any human health concerns?
A7: A study reported cases of acute polyneuropathy in Sri Lanka linked to poisoning by formulations containing technical-grade Tamaron, which contains methamidophos as the main ingredient, but also mentioned trichloronate as a potential cause of neuropathy []. This highlights the need for further investigation into the potential neurotoxic effects of trichloronate.
Q8: What is the persistence of trichloronate in soil?
A8: Research suggests that trichloronate exhibits moderate persistence in soil []. Studies comparing the disappearance of various organophosphate insecticides classified trichloronate's persistence as moderate, falling between highly persistent and less persistent compounds.
Q9: Can bacteria degrade trichloronate?
A9: Yes, certain bacteria possess the capability to degrade trichloronate []. Flavobacterium sp. ATCC 27551, for instance, can hydrolyze trichloronate, breaking it down into phosphoric acid and other metabolites.
Q10: What are the main applications of trichloronate as an insecticide?
A10: Research highlights the use of trichloronate for controlling various pests, including wireworms in wheat [, ], grass grubs in pasture [], onion fly larvae [], and the alfalfa stem nematode [].
Q11: Are there alternative insecticides to trichloronate?
A11: Yes, several alternative insecticides were investigated in the provided research, including organophosphates like parathion, diazinon, chlorpyrifos, and fenitrothion, as well as carbamates like aldicarb and carbofuran. Each of these alternatives demonstrated varying degrees of efficacy against specific pests and exhibited different toxicity profiles [, , , ].
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